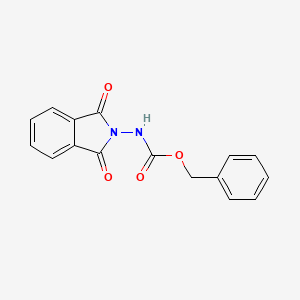

N-(Z-amino)phthalimide

Übersicht

Beschreibung

N-(Z-amino)phthalimide is a chemical compound with the following synonyms: N′-Z-N,N-phthaloylhydrazine and N-(Benzyloxycarbonylamino)phthalimide . It belongs to the class of phthalimides , which are versatile compounds used in organic synthesis and as protective groups for amines.

Molecular Structure Analysis

The molecular structure of N-(Z-amino)phthalimide consists of a phthalimide core with an amino group (denoted as “Z”) attached to one of the nitrogen atoms. The phthalimide moiety has the propensity to engage in various supramolecular interactions , including n-π, π-π, and dipole-dipole interactions .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

N-(Arylsulfonyloxy)phthalimides, related to N-(Z-amino)phthalimide, undergo various chemical reactions. For instance, they participate in base-catalyzed Lossen rearrangement with amines and amino acids to yield N,N'-diaryl ureas and amine salts. They also demonstrate Beckmann rearrangement, resulting in a mixture of 4-aryl-1H-2,3-benzoxazin-1-ones and diarylsulfones (Fahmy et al., 1977).

Fluorescence and Biological Probes

4-Amino substituted phthalimides, which are structurally similar to N-(Z-amino)phthalimide, can serve as fluorescent probes. The introduction of a 4-amino substituent enhances the compound's solvatochromic properties and quantum yield of fluorescence. This makes them suitable for applications as fluorescent probes and in studying the uptake and distribution of bioactive compounds (Kindahl & Chorell, 2014).

Proteinase Inhibitors

Amino acid-derived phthalimide derivatives have been explored for their inhibitory activity against serine proteinases such as human leukocyte elastase, cathepsin G, and proteinase 3. These derivatives show potential as time-dependent inhibitors, particularly against elastase and proteinase 3, highlighting their relevance in medicinal chemistry (Groutas et al., 1996).

Anticonvulsant Properties

Certain N-phenylphthalimide derivatives, closely related to N-(Z-amino)phthalimide, have been studied for their anticonvulsant properties. These compounds have shown efficacy against seizures induced by electroshock and pentylenetetrazol in animal models, suggesting their potential use in treating convulsive disorders (Bailleux et al., 1994).

CO2 Adsorption

Research has explored the use of phthalimide-modified cellulose nanofibers for carbon dioxide (CO2) adsorption. This novel application utilizes the chemical properties of phthalimide to enhance CO2 capture, demonstrating its potential in environmental applications (Sepahvand et al., 2020).

Solid Phase Peptide Synthesis

4-(N,N-dimethylamino)phthalimide-based fluorescent building blocks have been synthesized for incorporation into peptides during solid phase peptide synthesis. These modified residues show potential in biological applications, particularly in sensing protein-protein interactions (Eugenio Vázquez et al., 2004).

Synthesis of Polyimides

N-(Z-amino)phthalimide derivatives have been utilized in the synthesis of high molecular weight polyimides. These polyimides, derived from phthalimide-containing diamines, exhibit high thermal stability and glass transition temperatures, making them suitable for advanced material applications (Im & Jung, 2000).

Eigenschaften

IUPAC Name |

benzyl N-(1,3-dioxoisoindol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-14-12-8-4-5-9-13(12)15(20)18(14)17-16(21)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKDEFXINYWGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403235 | |

| Record name | N-(Z-amino)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Z-amino)phthalimide | |

CAS RN |

287728-91-0 | |

| Record name | N-(Z-amino)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

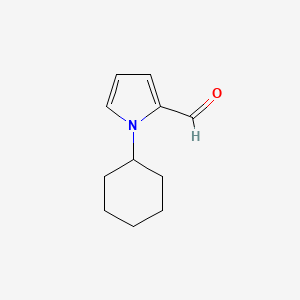

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

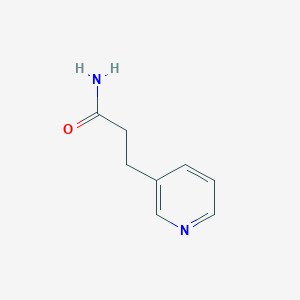

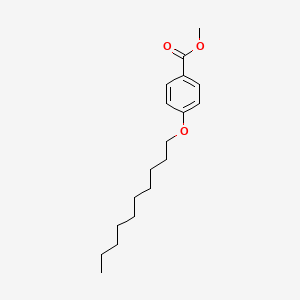

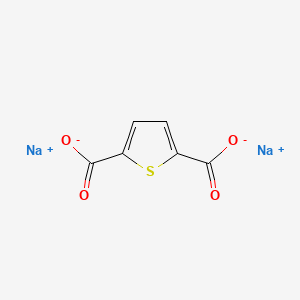

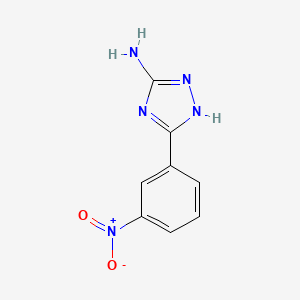

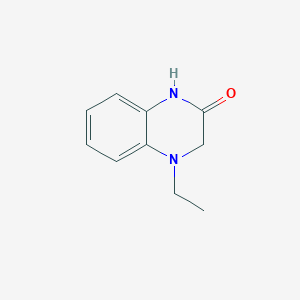

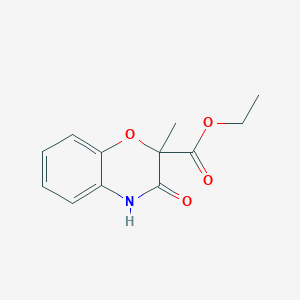

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![20-nitro-N-(2,4,6-trinitrophenyl)-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-21-amine](/img/structure/B1608730.png)